![molecular formula C15H9F2NO3 B3041044 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one CAS No. 259099-78-0](/img/structure/B3041044.png)
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one
Overview
Description
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one, also known as DFP, is a chemical compound that has been widely studied for its potential use in scientific research. DFP is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. In
Mechanism of Action
The mechanism of action of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is not fully understood, but it is believed to involve the inhibition of certain enzymes such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of the neurotransmitter acetylcholine, which is important for normal brain function. Inhibition of these enzymes can lead to an increase in acetylcholine levels, which can have both beneficial and detrimental effects depending on the context.
Biochemical and Physiological Effects:
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can inhibit the activity of acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been shown to have antioxidant and anti-inflammatory properties, which may be beneficial for the treatment of various diseases. In vivo studies have shown that 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can cross the blood-brain barrier and accumulate in the brain, which may have implications for its use as a drug candidate.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its versatility. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one can be synthesized through a variety of methods, and it has been shown to have a variety of biochemical and physiological effects. This makes it a useful tool for studying a wide range of biological processes. However, one of the main limitations of using 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in lab experiments is its potential toxicity. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been shown to be toxic to cells at high concentrations, which may limit its use in certain experiments.
Future Directions
There are many future directions for the study of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one. One area of research could be the development of new synthesis methods for 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one that are more efficient and cost-effective. Another area of research could be the investigation of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one's potential use as a drug candidate for the treatment of various diseases. Additionally, more research could be done to fully understand the mechanism of action of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one and its potential effects on the brain and other organs. Finally, more research could be done to explore the potential uses of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one in imaging applications and the synthesis of other compounds.
Scientific Research Applications
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has been studied for its potential use in a variety of scientific research applications. One of the main applications of 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one is in the field of medicinal chemistry, where it has been studied for its potential use as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. 3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one has also been studied for its potential use as a fluorescent probe for imaging applications, as well as for its potential use in the synthesis of other compounds.
properties
IUPAC Name |
(E)-3-(3,5-difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F2NO3/c16-12-6-10(7-13(17)9-12)4-5-15(19)11-2-1-3-14(8-11)18(20)21/h1-9H/b5-4+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFZDZKYUXKTEKK-SNAWJCMRSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)C=CC2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)/C=C/C2=CC(=CC(=C2)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F2NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-Difluorophenyl)-1-(3-nitrophenyl)prop-2-en-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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